An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-7-methyl-3-nitrocoumarin
An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-7-methyl-3-nitrocoumarin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 4-chloro-7-methyl-3-nitrocoumarin. This document details a plausible synthetic pathway, compiles key analytical data, and presents this information in a structured format to support research and development efforts in medicinal chemistry and drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of 4-chloro-7-methyl-3-nitrocoumarin is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆ClNO₄ | [Sigma-Aldrich][1] |
| Molecular Weight | 239.61 g/mol | [Sigma-Aldrich][1] |
| Appearance | Solid | [Sigma-Aldrich][1] |
| InChI Key | ZLEPGHSDFWBORW-UHFFFAOYSA-N | [Sigma-Aldrich][1] |
| SMILES | Cc1ccc2C(Cl)=C(C(=O)Oc2c1)--INVALID-LINK--=O | [Sigma-Aldrich][1] |
Synthesis Protocol
A plausible multi-step synthesis of 4-chloro-7-methyl-3-nitrocoumarin is outlined below. This pathway involves the initial formation of a coumarin scaffold, followed by nitration and chlorination.
Overall Synthesis Workflow
Caption: Proposed three-step synthesis of 4-chloro-7-methyl-3-nitrocoumarin.
Experimental Procedures
Step 1: Synthesis of 7-Methyl-4-hydroxycoumarin (Pechmann Condensation)
This procedure is adapted from standard methods for Pechmann condensation.
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Materials: m-Cresol, Ethyl acetoacetate, Concentrated Sulfuric Acid.
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Procedure:
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To a stirred and cooled solution of concentrated sulfuric acid, slowly add m-cresol.
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To this mixture, add ethyl acetoacetate dropwise while maintaining the temperature below 10°C.
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After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
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Pour the reaction mixture into ice-water.
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The resulting precipitate is filtered, washed thoroughly with water, and dried.
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The crude product can be recrystallized from a suitable solvent such as ethanol to yield pure 7-methyl-4-hydroxycoumarin.
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Step 2: Synthesis of 7-Methyl-4-hydroxy-3-nitrocoumarin (Nitration)
This procedure is based on the nitration of hydroxycoumarin derivatives.
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Materials: 7-Methyl-4-hydroxycoumarin, Concentrated Nitric Acid, Concentrated Sulfuric Acid.
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Procedure:
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Dissolve 7-methyl-4-hydroxycoumarin in concentrated sulfuric acid at 0°C.
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To this solution, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 5°C.
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Stir the reaction mixture at low temperature for a few hours.
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Carefully pour the reaction mixture onto crushed ice.
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The precipitated product is filtered, washed with cold water, and dried to obtain 7-methyl-4-hydroxy-3-nitrocoumarin.
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Step 3: Synthesis of 4-Chloro-7-methyl-3-nitrocoumarin (Chlorination)
This procedure is based on the chlorination of hydroxy-heterocycles using phosphorus oxychloride.
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Materials: 7-Methyl-4-hydroxy-3-nitrocoumarin, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) (catalytic amount).
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Procedure:
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A mixture of 7-methyl-4-hydroxy-3-nitrocoumarin and phosphorus oxychloride is prepared. A catalytic amount of DMF can be added.
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The mixture is heated under reflux for several hours. The progress of the reaction should be monitored by TLC.
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After completion, the excess phosphorus oxychloride is removed under reduced pressure.
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The residue is cooled and carefully poured into a mixture of ice and a weak base (e.g., sodium bicarbonate solution) to neutralize the remaining acid.
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The resulting solid is filtered, washed with water, and dried.
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The crude product can be purified by column chromatography or recrystallization to afford pure 4-chloro-7-methyl-3-nitrocoumarin.
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Characterization Data
While experimental data for 4-chloro-7-methyl-3-nitrocoumarin is not extensively published, the following tables provide predicted data for the target molecule and experimental data for the closely related analogue, 4-chloro-3-nitrocoumarin, which can be used for comparative purposes.
Predicted Mass Spectrometry Data for 4-Chloro-7-methyl-3-nitrocoumarin
| Adduct | m/z |
| [M+H]⁺ | 240.00582 |
| [M+Na]⁺ | 261.98776 |
| [M-H]⁻ | 237.99126 |
Data sourced from PubChemLite.[2]
Experimental Characterization Data for 4-Chloro-3-nitrocoumarin
The following data for the non-methylated analogue provides a reference for the expected spectral features of 4-chloro-7-methyl-3-nitrocoumarin.
| Technique | Observed Peaks/Signals | Reference |
| ¹H NMR | Aromatic protons are expected in the range of δ 7.0-8.5 ppm. | [3] |
| IR (KBr) | Characteristic peaks for C=O (lactone), C=C (aromatic), and N-O (nitro group) are expected. | [4] |
| Mass Spec (GC-MS) | m/z Top Peak: 123, 2nd Highest: 167, 3rd Highest: 125. | [4] |
Potential Biological Activity and Signaling Pathways
Coumarin derivatives are known to exhibit a wide range of pharmacological activities, including anticancer properties.[5] The introduction of a nitro group can enhance the cytotoxic effects of certain compounds.[6] While the specific biological activity of 4-chloro-7-methyl-3-nitrocoumarin has not been extensively studied, it is plausible that it may exhibit cytotoxic effects against cancer cells. One of the common mechanisms of action for cytotoxic agents is the induction of apoptosis.
General Apoptotic Signaling Pathway
The following diagram illustrates a simplified, generalized apoptotic pathway that can be influenced by cytotoxic coumarin derivatives.
Caption: A simplified model of the intrinsic apoptotic pathway.
This guide provides a foundational understanding of the synthesis and potential characteristics of 4-chloro-7-methyl-3-nitrocoumarin. Further experimental validation is necessary to confirm the proposed synthetic route and to fully elucidate the compound's physicochemical properties and biological activities.
References
- 1. 4-Chloro-7-methyl-3-nitrocoumarin AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. PubChemLite - 4-chloro-7-methyl-3-nitrocoumarin (C10H6ClNO4) [pubchemlite.lcsb.uni.lu]
- 3. 4-CHLORO-3-NITROCOUMARIN(38464-20-9) 1H NMR spectrum [chemicalbook.com]
- 4. 4-Chloro-3-nitrocoumarin | C9H4ClNO4 | CID 688979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Anticancer mechanism of coumarin-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on the cytostatic and cytotoxic effects and mode of action of 8-nitro-7-hydroxycoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
